molecular formula C6H7N5 B1385279 1-(1H-pyrazol-4-yl)pyrazol-4-amine CAS No. 1177292-57-7

1-(1H-pyrazol-4-yl)pyrazol-4-amine

Cat. No. B1385279
CAS RN: 1177292-57-7
M. Wt: 149.15 g/mol
InChI Key: HNXSDOBNTDWQSA-UHFFFAOYSA-N
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Description

“1-(1H-pyrazol-4-yl)pyrazol-4-amine” is a compound that belongs to the pyrazole family . Pyrazoles are a class of compounds that have a 5-membered ring structure made up of three carbon atoms and two adjacent nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system . For example, Buchwald–Hartwig amination of chlorides with appropriate aminopyrazoles in the presence of Pd 2 (dba) 3, xantphos, and Cs 2 CO 3, yielded the desired compounds .


Molecular Structure Analysis

The molecular structure of “1-(1H-pyrazol-4-yl)pyrazol-4-amine” is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The molecular weight and other properties can be determined using techniques such as 1H and 13C NMR spectroscopy, IR spectroscopy, and elemental analysis .


Chemical Reactions Analysis

Pyrazole compounds are involved in several reactions. They are used as reagents for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .


Physical And Chemical Properties Analysis

Pyrazole is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) . The physical and chemical properties of “1-(1H-pyrazol-4-yl)pyrazol-4-amine” can be determined using techniques such as 1H and 13C NMR spectroscopy, IR spectroscopy, and elemental analysis .

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The future directions of “1-(1H-pyrazol-4-yl)pyrazol-4-amine” could involve further exploration of its potential applications in medicinal chemistry, drug discovery, and other fields.

properties

IUPAC Name

1-(1H-pyrazol-4-yl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c7-5-1-10-11(4-5)6-2-8-9-3-6/h1-4H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXSDOBNTDWQSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)N2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-pyrazol-4-yl)pyrazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1H-pyrazol-4-yl)pyrazol-4-amine
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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